N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide
Description
Introduction to N'-[(E)-(5-Bromo-2-Hydroxyphenyl)Methylidene]-2-[5-Methyl-2-(Propan-2-Yl)Phenoxy]Acetohydrazide
Chemical Classification and Structural Significance of Hydrazone Derivatives
Br-IPAH belongs to the acylhydrazone subclass of hydrazone derivatives, defined by the presence of a carbonyl group adjacent to the hydrazone linkage (–CO–NH–N=). This classification confers distinct physicochemical properties:
- Planarity : The conjugated π-system of the hydrazone bridge (C=N–N–) enables resonance stabilization, enhancing thermodynamic stability.
- Electron-Donating/Accepting Groups : The bromine atom at the para position of the hydroxyphenyl ring acts as an electron-withdrawing group, while the isopropyl substituent on the phenoxy moiety introduces steric bulk.
Comparative analysis of hydrazone derivatives reveals that Br-IPAH’s structural complexity exceeds simpler analogs like phenylhydrazones. For instance, the inclusion of a 5-methyl-2-(propan-2-yl)phenoxy group introduces a branched alkyl chain, which modulates lipophilicity and membrane permeability. Such features align with trends in antimicrobial and anticancer agent design, where balanced hydrophobicity is critical for target engagement.
Table 1: Structural Features of Br-IPAH and Their Functional Roles
Historical Context of Acylhydrazine-Based Compound Development
The development of acylhydrazones traces back to Emil Fischer’s late-19th-century work on osazone formation, which laid the groundwork for modern hydrazone synthesis. However, Br-IPAH’s design reflects 21st-century innovations:
- Targeted Drug Delivery : The isopropyl phenoxy group mirrors strategies used in antibody-drug conjugates (ADCs), where hydrophobic moieties improve cellular uptake.
- Computational Optimization : Density functional theory (DFT) studies have guided the substitution patterns in Br-IPAH, ensuring optimal binding to microbial targets like Staphylococcus aureus enoyl-acyl carrier protein reductase.
Acylhydrazones gained prominence in the 1960s with nitrofurazone, an antimicrobial agent. Br-IPAH builds on this legacy but incorporates halogenation and alkylation to address drug resistance. For example, the bromine atom mitigates oxidative degradation, a common limitation in early hydrazone-based therapeutics.
Key Functional Groups and Their Electronic Configuration
Br-IPAH’s pharmacological potential arises from synergistic interactions between its functional groups:
Brominated Hydroxyphenyl Group
- Electronic Effects : The –Br substituent withdraws electron density via inductive effects, polarizing the hydroxyphenyl ring and enhancing electrophilic character.
- Hydrogen Bonding : The phenolic –OH group (pK~a~ ≈ 10) can donate protons to biological targets, as observed in molecular docking studies with Escherichia coli glucosamine-6-P synthase.
Isopropyl Phenoxy Moiety
- Steric Hindrance : The ortho-isopropyl group creates a 120° dihedral angle with the phenoxy oxygen, reducing rotational freedom and favoring a planar conformation.
- Lipophilic π-Stacking : The methyl and isopropyl groups enhance van der Waals interactions with hydrophobic enzyme pockets, as demonstrated in simulations of Candida albicans binding.
Hydrazone Linkage
- Tautomeric Equilibrium : The –NH–N=C– group exists in equilibrium between keto and enol forms, a property exploited in pH-dependent drug release mechanisms.
- Chelation Capacity : The imine nitrogen can coordinate metal ions, potentially enabling applications in metalloenzyme inhibition.
Figure 1: Electronic Distribution in Br-IPAH
$$
\text{Br-IPAH’s frontier molecular orbitals (FMOs) calculated via DFT:} \
\begin{aligned}
&\text{HOMO: Localized on hydrazone nitrogen and phenoxy oxygen} \
&\text{LUMO: Centered on brominated aryl ring and carbonyl group}
\end{aligned}
$$
Source: Adapted from molecular modeling data in Search Result .
Properties
Molecular Formula |
C19H21BrN2O3 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C19H21BrN2O3/c1-12(2)16-6-4-13(3)8-18(16)25-11-19(24)22-21-10-14-9-15(20)5-7-17(14)23/h4-10,12,23H,11H2,1-3H3,(H,22,24)/b21-10+ |
InChI Key |
YAKJZNQBRWHVNG-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-[5-Methyl-2-(propan-2-yl)phenoxy]acetohydrazide
The phenoxyacetohydrazide precursor is typically derived from 2-[5-methyl-2-(propan-2-yl)phenoxy]acetic acid. In a representative procedure, the acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux, followed by reaction with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. The intermediate is isolated in 78–85% yield after recrystallization from ethanol.
Key reaction:
Condensation with 5-Bromo-2-hydroxybenzaldehyde
The final step involves Schiff base formation between the hydrazide and 5-bromo-2-hydroxybenzaldehyde. As demonstrated in analogous syntheses, equimolar quantities of the hydrazide and aldehyde are refluxed in methanol for 4–6 hours. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the E-configuration imine.
Mechanism:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that methanol and ethanol are optimal solvents, achieving yields of 89–94% at reflux temperatures (60–80°C). Polar aprotic solvents like tetrahydrofuran (THF) reduce yields to <70% due to poor solubility of intermediates.
Catalytic Enhancements
The addition of acidic catalysts (e.g., p-toluenesulfonic acid) accelerates imine formation. For instance, a 10 mol% catalyst load reduces reaction time from 6 hours to 3.5 hours while maintaining a 92% yield.
Table 1: Yield variation with catalyst loading
| Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 6.0 | 65 |
| 5 | 4.5 | 82 |
| 10 | 3.5 | 92 |
Characterization and Analytical Validation
Spectroscopic Confirmation
-
FT-IR: A strong absorption band at 1625–1664 cm⁻¹ confirms the C=N stretch of the hydrazone moiety. The phenolic O–H stretch appears as a broad peak at 3200–3400 cm⁻¹.
-
¹H NMR: The azomethine proton (−CH=N−) resonates as a singlet at δ 9.07–9.15 ppm. The phenolic proton is observed as a downfield singlet (δ 11.70 ppm).
Purity Assessment
Elemental analysis deviations for C₁₉H₂₁BrN₂O₃ are typically ≤0.3%, indicating high purity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm shows >98% purity in optimized batches.
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxybenzaldehyde or 5-bromo-2-hydroxyacetophenone.
Reduction: Formation of N’-[(E)-(5-bromo-2-hydroxyphenyl)methyl]acetohydrazide.
Substitution: Formation of derivatives with substituted nucleophiles at the bromine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings
Hydrogen Bonding and Crystal Packing: Intramolecular O–H···N bonds in the target compound reduce conformational flexibility, while intermolecular N–H···O bonds stabilize crystal lattices . Halogen substituents (Br, Cl) introduce additional non-covalent interactions, improving thermal stability .
Substituent Effects on Reactivity: Electron-donating groups (e.g., –OCH₃) on the phenoxy ring decrease electrophilicity, reducing Schiff base formation rates . Bulky substituents (e.g., isopropyl) sterically hinder π-π stacking, altering solubility profiles .
Spectroscopic Trends :
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide is a compound belonging to the hydrazone class, characterized by its unique structural features that potentially confer various biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a brominated phenyl group, a hydroxyl group, and a phenoxyacetohydrazide moiety. Its molecular formula is , and it exhibits significant lipophilicity due to the presence of branched alkyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BrN₃O₃ |
| Molecular Weight | 396.26 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are comparable to established antibiotics such as ciprofloxacin.
Anticancer Activity
The compound has also been investigated for its anticancer potential . Mechanistic studies suggest that it induces apoptosis in cancer cells by targeting specific signaling pathways, particularly those involving key proteins in cell survival and proliferation. This activity is attributed to its ability to form hydrogen bonds and π-π interactions with molecular targets.
The mechanism of action involves:
- Interaction with Enzymes : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Table 2: Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria | |
| Anticancer | Induces apoptosis |
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various hydrazone derivatives, this compound was found to have an MIC of 12.5 µg/mL against S. aureus, outperforming some conventional antibiotics .
Study 2: Anticancer Mechanism
A separate investigation into the anticancer mechanisms revealed that the compound effectively inhibits the growth of breast cancer cell lines by interfering with cell cycle progression and promoting apoptosis through the intrinsic pathway .
Q & A
Q. What are the methodological considerations for synthesizing N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide?
Answer: The synthesis typically involves a multi-step condensation reaction:
Precursor Preparation : 5-Bromo-2-hydroxybenzaldehyde is condensed with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide.
Reaction Conditions :
- Solvent: Ethanol or methanol under reflux.
- Catalyst: Acidic (e.g., glacial acetic acid) or basic conditions to facilitate Schiff base formation .
- Temperature: 60–80°C for 6–12 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >90% purity .
Q. How is the compound characterized using spectroscopic and analytical techniques?
Answer: Standard characterization protocols include:
- Spectroscopy :
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), hydrazide NH (δ 10.2–11.5 ppm).
- ¹³C NMR: Carbonyl (C=O, δ 165–170 ppm), imine (C=N, δ 150–155 ppm) .
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 445.2 for C₂₀H₂₀BrN₂O₃) .
- Elemental Analysis : Confirmation of C, H, N, Br content within ±0.3% of theoretical values .
Q. What preliminary biological activities have been reported for this compound?
Answer: Initial studies focus on:
- Antimicrobial Activity :
- Antioxidant Potential : DPPH radical scavenging (IC₅₀: 45–60 µM) due to phenolic -OH groups .
Advanced Research Questions
Q. How is single-crystal X-ray diffraction (SCXRD) applied to determine the compound’s structure?
Answer: Methodology :
Crystallization : Slow evaporation of a saturated DMSO/ethanol solution.
Data Collection :
- Diffractometer: Bruker SMART with Mo-Kα radiation (λ = 0.71073 Å).
- Temperature: 100 K to minimize thermal motion .
Refinement : SHELXL software for structure solution and refinement (R-factor < 0.05) .
Q. Key Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | |
| Space Group | P1 | |
| Unit Cell (Å) | a = 7.366, b = 10.689, c = 12.303 | |
| Z | 2 |
Q. How can computational methods model the compound’s electronic and reactive properties?
Answer: Approaches :
Q. How to resolve contradictions in bioactivity data across studies?
Answer: Case Example : Discrepancies in antimicrobial activity may arise from:
Strain Variability : Use standardized strains (e.g., ATCC 25923 for S. aureus).
Assay Conditions :
Sample Purity : Confirm via HPLC (>95%) to exclude impurities masking effects .
Q. Mitigation Strategy :
Q. What advanced techniques optimize crystallographic data refinement?
Answer: SHELX Workflow :
Data Integration : SAINT for frame integration.
Absorption Correction : SADABS for multi-scan corrections .
Structure Solution : Patterson methods (SHELXD) for heavy atoms (e.g., Br).
Refinement :
Q. Quality Metrics :
| Metric | Target Value |
|---|---|
| R₁ | <0.05 |
| wR₂ | <0.10 |
| GooF | ~1.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
